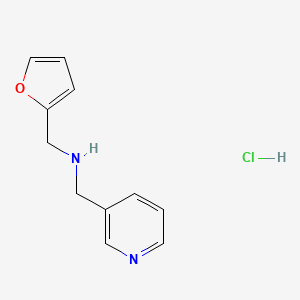

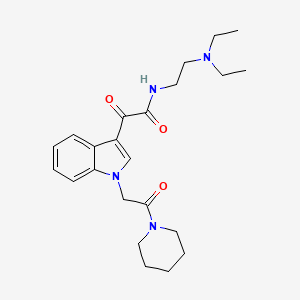

![molecular formula C14H12ClNOS B2843373 3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 399043-34-6](/img/structure/B2843373.png)

3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

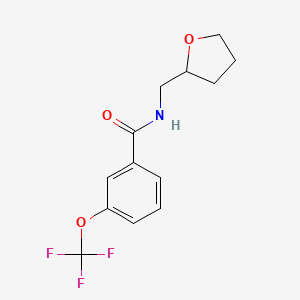

The compound “3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine” is a complex organic molecule that contains a cyclopenta[b]thiophen ring, a chlorobenzoyl group, and an amine group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, amines can generally be synthesized through nucleophilic substitution reactions where ammonia or another amine reacts with a suitable electrophile . Thiophenes can be synthesized through several methods, including the Gewald Reaction and the Paal-Knorr Thiophene Synthesis .Molecular Structure Analysis

The molecule likely has a planar structure due to the presence of the aromatic thiophene ring. The amine group (-NH2) is a primary amine, meaning it has one alkyl group attached to the nitrogen atom .Chemical Reactions Analysis

Amines are known to be good nucleophiles and can participate in a variety of reactions, including alkylation, acylation, and reactions with acids to form salts .Physical And Chemical Properties Analysis

Amines are generally weak bases due to the lone pair of electrons on the nitrogen atom . The presence of the chlorobenzoyl group may influence the compound’s reactivity and polarity.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that thiophene derivatives, including 3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine, exhibit significant antimicrobial properties. These compounds are effective against a variety of bacterial and fungal strains. The mechanism typically involves disrupting microbial cell membranes or interfering with essential microbial enzymes .

Antioxidant Properties

Thiophene derivatives are also known for their antioxidant capabilities. They can neutralize free radicals, thereby reducing oxidative stress in biological systems. This property is particularly valuable in preventing cellular damage and has potential applications in treating diseases related to oxidative stress .

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively studied. Compounds like 3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine have shown promising results in inhibiting the growth of various cancer cell lines. They work by inducing apoptosis (programmed cell death) and inhibiting cell proliferation .

Anti-inflammatory Effects

Thiophene derivatives possess anti-inflammatory properties, making them useful in treating inflammatory diseases. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and associated symptoms .

Organic Electronics

Beyond biological applications, thiophene derivatives are crucial in the field of organic electronics. They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Their unique electronic properties make them suitable for these applications .

Corrosion Inhibition

Thiophene derivatives are also employed as corrosion inhibitors in various industrial applications. They form a protective layer on metal surfaces, preventing corrosion and extending the lifespan of metal components. This application is particularly important in the oil and gas industry .

Pharmaceutical Development

In the pharmaceutical industry, thiophene derivatives are explored for their potential as drug candidates. Their diverse biological activities make them suitable for developing new medications for various diseases, including infectious diseases, cancer, and inflammatory conditions .

Material Science

Thiophene derivatives are used in material science for developing advanced materials with specific properties. These materials can be used in sensors, catalysts, and other high-tech applications. Their versatility and stability make them valuable in creating innovative materials .

Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity Recent strategies in the synthesis of thiophene derivatives Synthesis and biological evaluation of novel benzothiophene

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(3-chlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNOS/c15-9-4-1-3-8(7-9)13(17)12-10-5-2-6-11(10)18-14(12)16/h1,3-4,7H,2,5-6,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLMMCXSTIHBBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)C3=CC(=CC=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

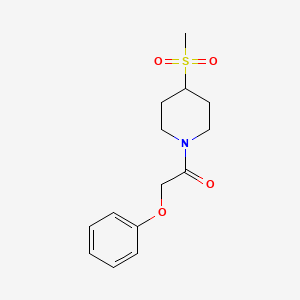

![2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843297.png)

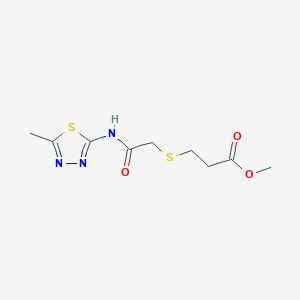

![3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid](/img/structure/B2843302.png)

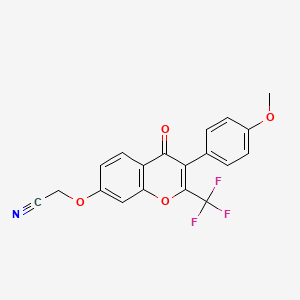

![N-[2-[1-(2-naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2843303.png)

![4-[2-[(2,4-Dichlorophenyl)methylthio]-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B2843310.png)

![2-(3-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2843313.png)